

# BNT411 Dose-Escalation Study: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: BNT411

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For researchers, scientists, and drug development professionals, this document provides a detailed overview of the clinical trial design for **BNT411**, a Toll-like receptor 7 (TLR7) agonist. The information is compiled from publicly available clinical trial data and publications.

**BNT411** is an investigational cancer immunotherapy designed to activate the innate and adaptive immune systems to fight tumors.[1] As a selective TLR7 agonist, **BNT411** stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of various immune cells, including dendritic cells, natural killer cells, and T cells.[2][3] This document outlines the dose-escalation study design of the first-in-human Phase 1/2a clinical trial (**BNT411**-01, NCT04101357), which evaluates the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **BNT411** as a monotherapy and in combination with other cancer treatments.[2][4]

## Study Design and Objectives

The **BNT411**-01 trial is an open-label, multi-center, dose-escalation study with expansion cohorts.[2][4] The primary objectives of the dose-escalation part of the trial are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of **BNT411**. [2] The study is divided into three main parts:

- Part 1A: Monotherapy Dose Escalation: In this part, patients with advanced solid tumors receive **BNT411** as a monotherapy to establish its safety profile when administered alone.[2][4]

- Part 1B: Combination Therapy Dose Escalation: This part evaluates the safety and MTD/RP2D of **BNT411** in combination with atezolizumab, carboplatin, and etoposide in patients with chemotherapy-naïve extensive-stage small cell lung cancer (ES-SCLC).[2][4]
- Part 2: Expansion Cohorts: Based on the data from Parts 1A and 1B, expansion cohorts are enrolled to further evaluate the safety and anti-tumor activity of **BNT411** at selected dose levels.[2]

A "backfilling" approach is implemented, allowing for the enrollment of additional patients at specific dose levels to gather more comprehensive safety and efficacy data.[2]

## Dose Escalation and Administration

The dose-escalation in Part 1A of the study follows a traditional 3+3 design.[4] This design involves enrolling a cohort of three patients at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose level at which no more than one of six patients experiences a DLT.

**BNT411** is administered via intravenous infusion. In the initial phase of treatment, patients receive the infusion once weekly for four cycles, followed by a less frequent schedule of every three weeks until disease progression or unacceptable toxicity.[4]

## Quantitative Data Summary

The following tables summarize the key quantitative data from the **BNT411-01** dose-escalation study as of February 16, 2024.[4]

Parameter	Value	Reference
Total Patients Enrolled (Part 1A)	45	[4]
Median Age	59 years	[4]
Median Prior Lines of Therapy	3	[4]
Dose Levels Investigated	0.05 to 9.6 µg/kg	[4]

Dose Level	Number of Patients	Dose-Limiting Toxicities (DLTs)	Reference
7.2 µg/kg	6	2 (33%)	<a href="#">[4]</a>
9.6 µg/kg	5	2 (40%)	<a href="#">[4]</a>

Note: The specific number of patients at each dose level below 7.2 µg/kg is not fully detailed in the public sources.

## Experimental Protocols

### Patient Eligibility Criteria

Patients enrolled in the **BNT411-01** study (Part 1A) were required to have advanced solid tumors for which standard therapies were no longer effective.[\[2\]](#) Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, measurable disease according to RECIST 1.1 criteria, and adequate organ function.[\[1\]](#) Exclusion criteria included known hypersensitivity to **BNT411** components, other primary malignancies within the last two years (with some exceptions), and clinically significant abnormal electrocardiograms (ECGs).[\[1\]](#)

### Treatment Administration and Schedule

**BNT411** is administered as an intravenous infusion. The treatment schedule for the dose-escalation phase consists of:

- Cycles 1-4: One infusion per week.[\[4\]](#)
- Subsequent Cycles: One infusion every three weeks.[\[4\]](#)

Treatment continues until disease progression, unacceptable toxicity, or withdrawal from the study.

### Safety and Efficacy Assessments

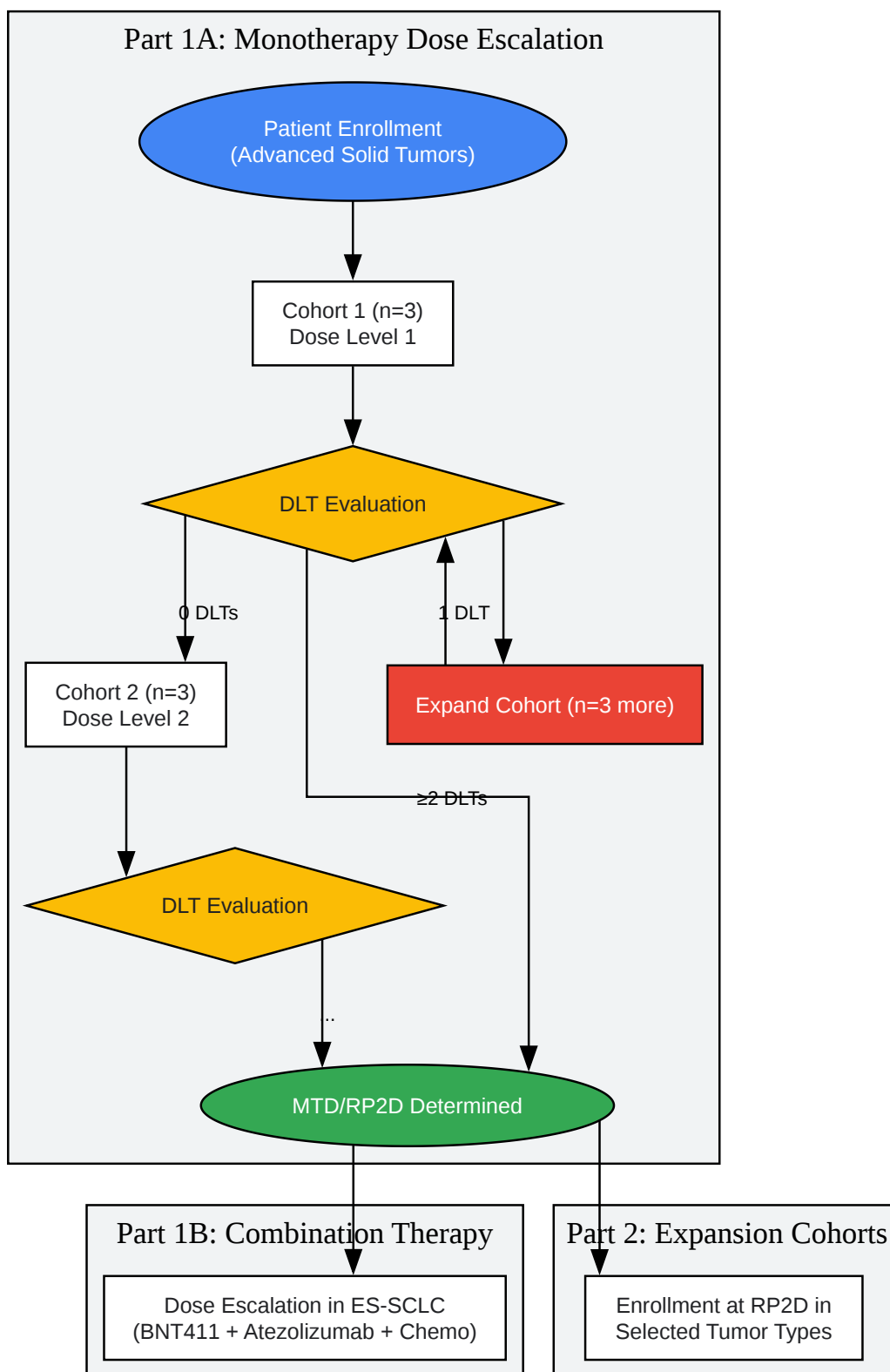
The safety of **BNT411** is monitored through the evaluation of adverse events (AEs), which are graded using the National Cancer Institute Common Terminology Criteria for Adverse Events

(NCI-CTCAE) version 5.0.[\[1\]](#) Dose-limiting toxicities are defined as specific Grade 3 or 4 AEs occurring during the first treatment cycle.[\[1\]](#)

Preliminary efficacy is assessed based on tumor response according to RECIST 1.1 criteria. Pharmacokinetic (PK) parameters, such as clearance and area under the curve (AUC), are also evaluated to understand the drug's behavior in the body.[\[1\]](#)

## Visualizing the Study Design and Mechanism of Action

### BNT411 Dose-Escalation Workflow

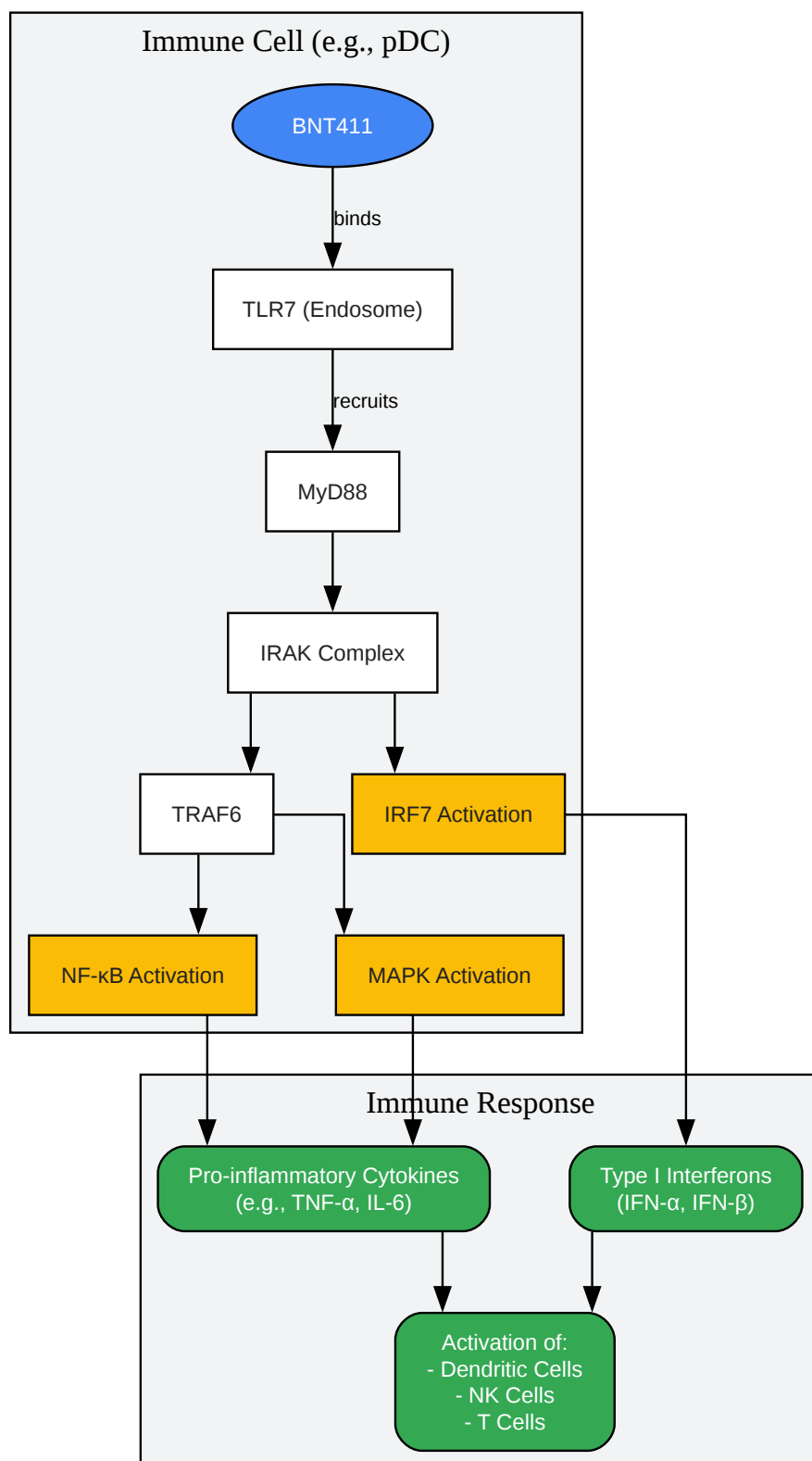


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Caption: **BNT411-01** trial's 3+3 dose-escalation and study progression.

## BNT411 Signaling Pathway

**BNT411**, as a TLR7 agonist, activates a specific signaling cascade within immune cells, primarily plasmacytoid dendritic cells. This leads to a robust anti-tumor immune response.



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Caption: **BNT411** activates TLR7, leading to a broad anti-tumor immune response.

## Conclusion

The dose-escalation study of **BNT411** provides a framework for evaluating the safety and preliminary efficacy of this novel TLR7 agonist. The 3+3 design allows for a cautious and systematic approach to dose escalation, ensuring patient safety while identifying a potentially therapeutic dose for further investigation. The findings from this study will be crucial in guiding the future clinical development of **BNT411** as a potential immunotherapy for a range of solid tumors.

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- To cite this document: BenchChem. [BNT411 Dose-Escalation Study: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12384706#bnt411-dose-escalation-study-design-in-clinical-trials>]

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